molecular formula C11H12O4 B6244282 2-(7-METHYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETIC ACID CAS No. 1266372-12-6

2-(7-METHYL-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ACETIC ACID

Cat. No.: B6244282
CAS No.: 1266372-12-6
M. Wt: 208.2
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Description

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is an organic compound with the molecular formula C11H12O4 It features a benzodioxane ring system, which is a common structural motif in various biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid typically involves the following steps:

    Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides in the presence of a Lewis acid catalyst.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid is unique due to its specific combination of the benzodioxane ring, methyl group, and acetic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1266372-12-6

Molecular Formula

C11H12O4

Molecular Weight

208.2

Purity

95

Origin of Product

United States

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